molecular formula C7H7BBrFO2 B8204141 3-Bromo-5-fluoro-2-methylphenylboronic acid

3-Bromo-5-fluoro-2-methylphenylboronic acid

Cat. No.: B8204141
M. Wt: 232.84 g/mol
InChI Key: AKOOMUGKTYRYFZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2 and a molecular weight of 232.84 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a methyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-5-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dioxane, ethanol

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Aryl Compounds: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluoro-2-methylphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction enables the formation of carbon-carbon bonds essential for synthesizing biaryl compounds and other complex structures. The compound's specific substitution pattern enhances its reactivity, making it a valuable intermediate in pharmaceutical development.
  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives that can be tailored for specific biological activities.
Reaction TypeDescription
Suzuki-Miyaura Cross-CouplingFormation of carbon-carbon bonds using palladium catalysts.
Nucleophilic SubstitutionReplacement of bromine with nucleophiles such as amines or thiols.
OxidationConversion to phenolic compounds using oxidizing agents like hydrogen peroxide.

Medicinal Chemistry

Research has indicated that this compound exhibits potential anticancer properties due to its ability to inhibit key enzymes involved in cancer progression. Studies have shown that derivatives of boronic acids can disrupt protein interactions critical for tumor growth and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

  • In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity.
  • In vivo studies revealed that formulations containing this compound could significantly reduce tumor sizes in mouse models, highlighting its therapeutic potential.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly against serine proteases and deubiquitinating enzymes implicated in various cancers. Its mechanism involves interacting with active sites on enzymes, potentially leading to therapeutic applications for diseases characterized by abnormal enzyme activity .

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial production of advanced materials, including electronic components and polymers. Its unique chemical properties make it suitable for developing materials with specific characteristics tailored for technological applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins through boron-oxygen interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of molecules with specific biological activities.

Biological Activity

3-Bromo-5-fluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This article explores its chemical reactivity, biological applications, and relevant research findings.

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its key chemical reactions include:

  • Suzuki-Miyaura Cross-Coupling : This reaction allows for the formation of carbon-carbon bonds using palladium catalysts, which is crucial in synthesizing complex organic molecules. The compound's unique substitution pattern enhances its reactivity in these coupling reactions.
  • Oxidation : The boronic acid group can be oxidized to yield phenolic compounds, which may have distinct biological activities.
  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, expanding the compound's utility in synthesizing diverse derivatives.

Anticancer Potential

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have demonstrated that derivatives of boronic acids can inhibit key enzymes involved in cancer progression and promote apoptosis in cancer cells. The mechanism often involves the disruption of protein interactions critical for tumor growth .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to therapeutic applications in treating diseases characterized by abnormal enzyme activity. For example, research has shown that certain boronic acids can inhibit the activity of deubiquitinating enzymes, which are implicated in various cancers .

Research Findings and Case Studies

Recent studies have focused on the synthesis of novel derivatives of this compound and their biological evaluations:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values suggesting potent activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis rates .
  • Animal Models : In vivo studies demonstrated that specific formulations containing boronic acid derivatives significantly reduced tumor size in mouse models of cancer, highlighting their potential as therapeutic agents .

Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundUnique substitution pattern enhances reactivityAnticancer properties; enzyme inhibition
3-Bromo-2-fluoro-5-methylphenylboronic acidSimilar structure but different substitutionModerate anticancer activity
4-Methoxyphenylboronic acidDifferent functional groupLower enzyme inhibition

This comparison illustrates how variations in substitution patterns can influence the biological activities of boronic acids.

Properties

IUPAC Name

(3-bromo-5-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOOMUGKTYRYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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